molecular formula C8H10OS B13676661 3-(1-Methoxycyclopropyl)thiophene

3-(1-Methoxycyclopropyl)thiophene

Cat. No.: B13676661
M. Wt: 154.23 g/mol
InChI Key: DMMMRHQKCPNTFB-UHFFFAOYSA-N
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Description

3-(1-Methoxycyclopropyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 1-methoxycyclopropyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methoxycyclopropyl)thiophene typically involves the cyclopropanation of a thiophene derivative. One common method is the reaction of thiophene with a cyclopropylcarbinyl halide in the presence of a base, followed by methylation of the cyclopropyl group using a methylating agent such as dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of thiophene derivatives often employs multicomponent reactions and catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions can efficiently introduce various substituents onto the thiophene ring .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methoxycyclopropyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like bromine, chlorine, and various electrophiles are used under acidic or basic conditions.

Major Products

    Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.

    Reduction: Sulfur-free hydrocarbons.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(1-Methoxycyclopropyl)thiophene involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways . The methoxycyclopropyl group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methoxycyclopropyl)thiophene is unique due to the presence of both a methoxy and a cyclopropyl group, which can influence its electronic properties and reactivity. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

3-(1-methoxycyclopropyl)thiophene

InChI

InChI=1S/C8H10OS/c1-9-8(3-4-8)7-2-5-10-6-7/h2,5-6H,3-4H2,1H3

InChI Key

DMMMRHQKCPNTFB-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)C2=CSC=C2

Origin of Product

United States

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